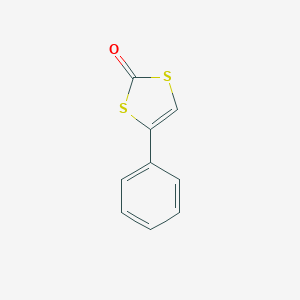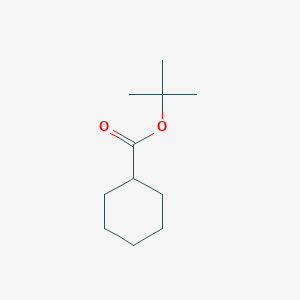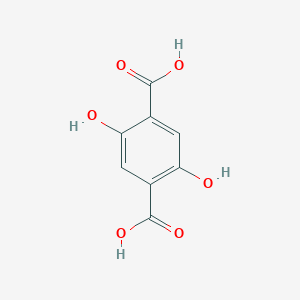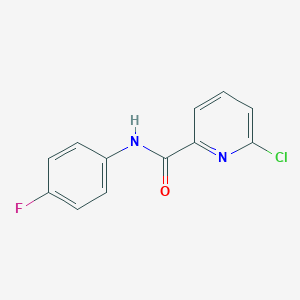
4-Phenyl-1,3-dithiol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-1,3-dithiol-2-one (PDTC) is a sulfur-containing organic compound that has gained significant attention in scientific research. PDTC was first synthesized in the 1950s as a byproduct of the reaction between phenylhydrazine and carbon disulfide. Since then, PDTC has been used in various fields of research, including biochemistry, pharmacology, and toxicology.
作用機序
4-Phenyl-1,3-dithiol-2-one exerts its biological effects through the chelation of metal ions, particularly zinc and copper ions. 4-Phenyl-1,3-dithiol-2-one forms stable complexes with these metal ions, leading to the inhibition of metalloproteases and the modulation of various physiological processes. 4-Phenyl-1,3-dithiol-2-one has also been shown to activate nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of various antioxidant and detoxification enzymes.
生化学的および生理学的効果
4-Phenyl-1,3-dithiol-2-one has been shown to have various biochemical and physiological effects, including the inhibition of metalloproteases, the modulation of inflammatory and oxidative stress-related pathways, and the activation of Nrf2. 4-Phenyl-1,3-dithiol-2-one has also been shown to have anticancer properties, as it can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
実験室実験の利点と制限
4-Phenyl-1,3-dithiol-2-one has several advantages as a research tool, including its ability to chelate metal ions, its anti-inflammatory and antioxidant properties, and its anticancer properties. However, 4-Phenyl-1,3-dithiol-2-one also has some limitations, including its potential toxicity and its ability to interact with other compounds in the experimental system.
将来の方向性
4-Phenyl-1,3-dithiol-2-one has a promising future in scientific research, particularly in the fields of biochemistry, pharmacology, and toxicology. Some of the future directions for 4-Phenyl-1,3-dithiol-2-one research include:
1. Investigating the molecular mechanisms underlying the anticancer properties of 4-Phenyl-1,3-dithiol-2-one
2. Developing 4-Phenyl-1,3-dithiol-2-one-based therapies for inflammatory and oxidative stress-related diseases
3. Exploring the potential of 4-Phenyl-1,3-dithiol-2-one as a metal chelator in the treatment of metal-related diseases, such as Wilson's disease and Alzheimer's disease
4. Investigating the potential of 4-Phenyl-1,3-dithiol-2-one as a modulator of Nrf2 signaling in the treatment of various diseases.
In conclusion, 4-Phenyl-1,3-dithiol-2-one is a promising compound in scientific research, with various biochemical and physiological effects and potential applications in the treatment of various diseases. Further research is needed to fully understand the molecular mechanisms underlying the biological effects of 4-Phenyl-1,3-dithiol-2-one and to develop 4-Phenyl-1,3-dithiol-2-one-based therapies for various diseases.
合成法
4-Phenyl-1,3-dithiol-2-one can be synthesized through several methods, including the reaction between phenylhydrazine and carbon disulfide, the reaction between 1,3-dithiol-2-one and phenylmagnesium bromide, and the reaction between phenyl isothiocyanate and sodium sulfide. The most commonly used method is the reaction between phenylhydrazine and carbon disulfide, which yields 4-Phenyl-1,3-dithiol-2-one in high yield and purity.
科学的研究の応用
4-Phenyl-1,3-dithiol-2-one has been extensively used in scientific research due to its ability to chelate metal ions, particularly zinc and copper ions. 4-Phenyl-1,3-dithiol-2-one has been shown to inhibit the activity of metalloproteases, which are enzymes that play a crucial role in various physiological processes, including cell proliferation, differentiation, and migration. 4-Phenyl-1,3-dithiol-2-one has also been shown to have anti-inflammatory and antioxidant properties, making it a promising compound in the treatment of various inflammatory and oxidative stress-related diseases.
特性
CAS番号 |
939-11-7 |
|---|---|
製品名 |
4-Phenyl-1,3-dithiol-2-one |
分子式 |
C9H6OS2 |
分子量 |
194.3 g/mol |
IUPAC名 |
4-phenyl-1,3-dithiol-2-one |
InChI |
InChI=1S/C9H6OS2/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H |
InChIキー |
SROUGKLAXYFLFQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=O)S2 |
正規SMILES |
C1=CC=C(C=C1)C2=CSC(=O)S2 |
その他のCAS番号 |
939-11-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B184311.png)
![4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde](/img/structure/B184312.png)

![6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B184317.png)






![4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde](/img/structure/B184325.png)

![2-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B184328.png)